

# (Rac)-AZD8186 discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-AZD8186 |           |
| Cat. No.:            | B12828937     | Get Quote |

An In-depth Technical Guide to the Discovery and Development Timeline of (Rac)-AZD8186

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(Rac)-AZD8186 is a potent and selective inhibitor of the  $\beta$  and  $\delta$  isoforms of phosphoinositide 3-kinase (PI3K), developed to target cancers with dysregulated PI3K signaling, particularly those with loss of the tumor suppressor PTEN. This technical guide provides a comprehensive overview of the discovery and development timeline of AZD8186, from initial medicinal chemistry efforts to clinical evaluation. It includes detailed methodologies for key experiments, quantitative data on the compound's activity, and visualizations of its mechanism of action and development pathway.

### Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. AZD8186 was developed as a selective inhibitor of the PI3K $\beta$  and PI3K $\delta$  isoforms, aiming for efficacy in tumors dependent on this signaling axis, such as those with PTEN loss, while potentially offering a better safety profile than pan-PI3K inhibitors.[1] This document details the scientific journey of AZD8186.

### **Discovery and Preclinical Development Timeline**



The development of AZD8186 originated from a medicinal chemistry program aimed at identifying potent and selective PI3K $\beta$ / $\delta$  inhibitors with favorable pharmacokinetic properties.

- Lead Identification and Optimization (Early 2010s): The discovery process began with the
  optimization of a series of 8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6carboxamides. This chemical scaffold was chosen for its lower lipophilicity compared to
  earlier lead series, which was anticipated to improve metabolic stability and oral
  bioavailability.[2]
- Candidate Selection (circa 2014): Through iterative design, synthesis, and testing, compound 13, later named AZD8186, was identified as a clinical candidate. It demonstrated potent inhibition of PI3Kβ and PI3Kδ, high selectivity over other PI3K isoforms, and suitable properties for oral administration.[2] The discovery of AZD8186 was first published online on January 7, 2015.[2]
- Preclinical Proof-of-Concept (2014-2015): Extensive preclinical studies demonstrated that
  AZD8186 effectively inhibited the PI3K/AKT pathway in PTEN-deficient cancer cell lines. In
  vivo studies using xenograft models of PTEN-null prostate and triple-negative breast cancer
  showed that oral administration of AZD8186 led to significant tumor growth inhibition.[2] A
  key preclinical paper detailing these findings was published in January 2015.

# Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

AZD8186 selectively inhibits the p110 $\beta$  and p110 $\delta$  catalytic subunits of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT and mTOR, ultimately resulting in decreased tumor cell proliferation and survival.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-AZD8186 discovery and development timeline].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12828937#rac-azd8186-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com